4-{1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine
Description
4-{1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a piperidine ring, and a thiomorpholine moiety
Properties
Molecular Formula |
C17H25N3OS2 |
|---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
[1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C17H25N3OS2/c21-17(20-6-8-22-9-7-20)14-2-1-5-19(10-14)11-15-12-23-16(18-15)13-3-4-13/h12-14H,1-11H2 |
InChI Key |
ZPXMWANIUOMNRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CSC(=N2)C3CC3)C(=O)N4CCSCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the thiazole intermediate.
Formation of the Thiomorpholine Moiety: The thiomorpholine ring can be synthesized by reacting a suitable amine with an epoxide, followed by cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
4-{1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-{1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-{1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidine-3-carbonyl}morpholine
- 4-{1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidine-3-carbonyl}piperazine
Uniqueness
4-{1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine is unique due to the presence of the thiomorpholine moiety, which imparts distinct chemical and biological properties compared to similar compounds
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
